

Spectroscopic Profile of 2-Iodo-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-4-nitroaniline**

Cat. No.: **B1222051**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **2-Iodo-4-nitroaniline**, a key chemical intermediate in various synthetic applications. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Iodo-4-nitroaniline**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.38	Doublet (d)	2.6	Ar-H
7.97	Doublet of doublets (dd)	9.0, 2.6	Ar-H
6.75	Doublet (d)	9.0	Ar-H
6.73	Singlet (s)	-	-NH ₂

Solvent: DMSO-d₆, Instrument: 200 MHz NMR Spectrometer

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm
Data not available in searched resources.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3480	N-H stretch
3380	N-H stretch
1610	N-H bend
1300	N-O symmetric stretch

Technique: Neat

Table 4: Mass Spectrometry Data

m/z
Data not available in searched resources.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-Iodo-4-nitroaniline**.

Materials:

- **2-Iodo-4-nitroaniline** sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Instrumentation:

- A 200 MHz (or higher) Nuclear Magnetic Resonance spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-Iodo-4-nitroaniline**.
 - Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
 - Gently vortex the vial to ensure complete dissolution of the sample.
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using standard acquisition parameters.
 - For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the ^1H and ^{13}C spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum and determine the chemical shifts, multiplicities, and coupling constants.
 - Determine the chemical shifts of the peaks in the ^{13}C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **2-Iodo-4-nitroaniline**.

Materials:

- **2-Iodo-4-nitroaniline** sample
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press

Instrumentation:

- Fourier-Transform Infrared (FT-IR) spectrometer with a sample holder for KBr pellets.

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Iodo-4-nitroaniline** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet press die.
- Apply pressure to the die to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the characteristic absorption bands.

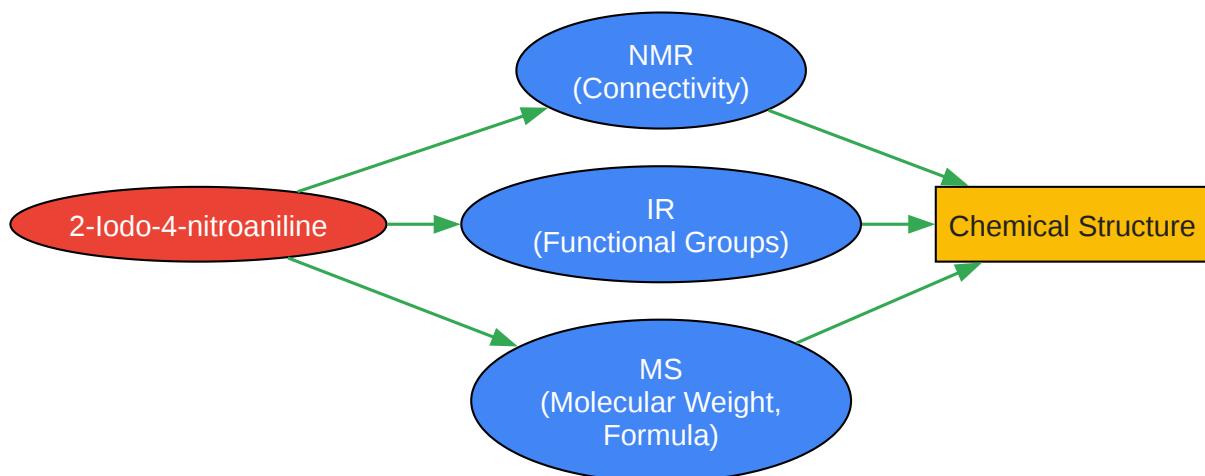
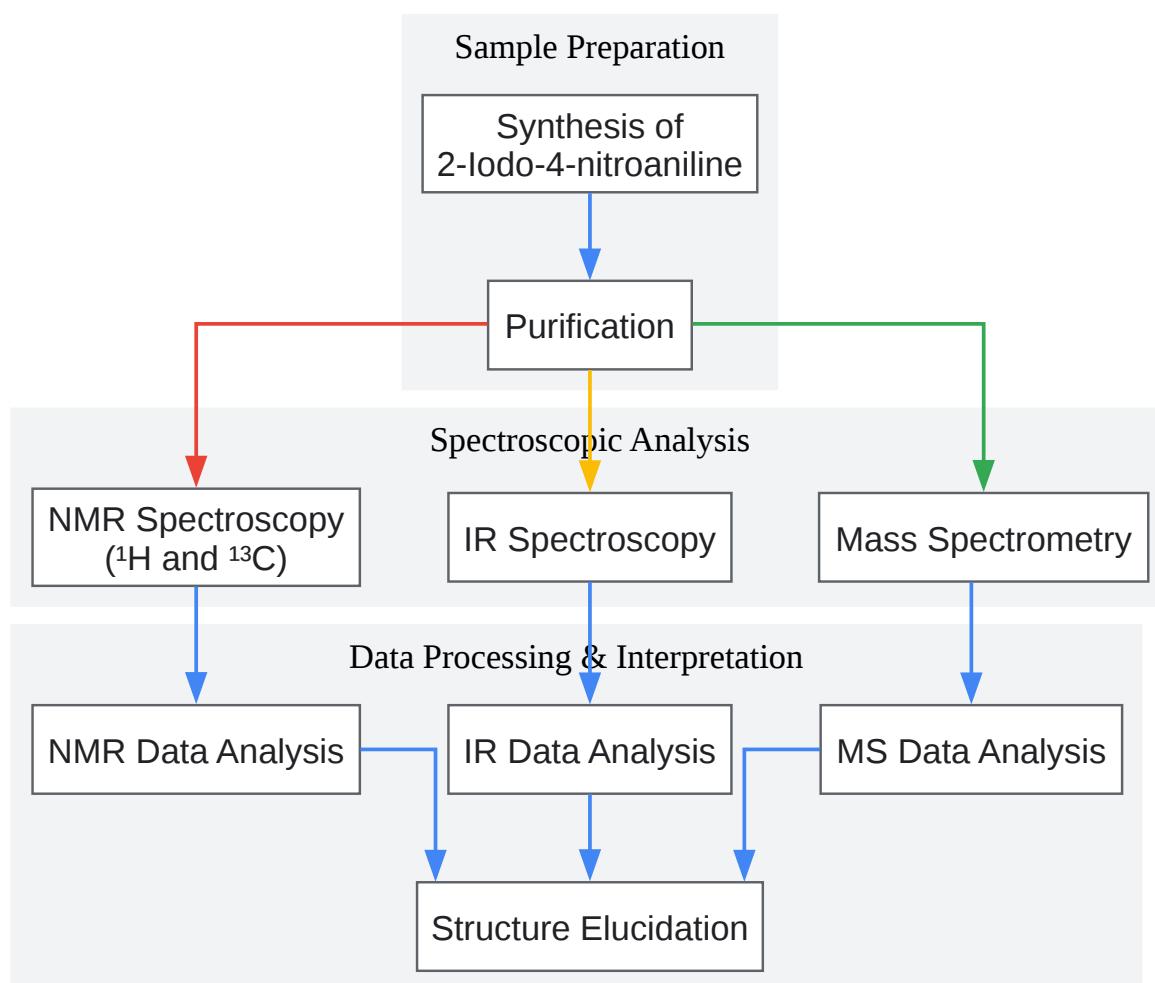
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of **2-Iodo-4-nitroaniline**.

Materials:

- **2-Iodo-4-nitroaniline** sample
- A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)
- GC vials with caps

Instrumentation:



- Gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an appropriate capillary column.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **2-Iodo-4-nitroaniline** (approximately 1 mg/mL) in a suitable volatile solvent.
 - Transfer the solution to a GC vial.
- Data Acquisition:
 - Set the GC-MS parameters, including injector temperature, oven temperature program, and mass spectrometer scan range.
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The compound will be separated on the GC column and subsequently ionized and analyzed by the mass spectrometer.
- Data Processing:
 - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **2-Iodo-4-nitroaniline**.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the workflow for obtaining and analyzing spectroscopic data for a chemical compound such as **2-Iodo-4-nitroaniline**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodo-4-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1222051#spectroscopic-data-nmr-ir-ms-for-2-iodo-4-nitroaniline\]](https://www.benchchem.com/product/b1222051#spectroscopic-data-nmr-ir-ms-for-2-iodo-4-nitroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com